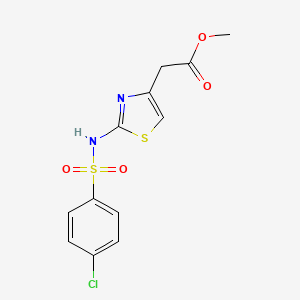

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired thiazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that compounds with similar thiazole structures exhibit minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

The sulfonamide moiety in this compound suggests potential as an anticancer agent. Sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. In vitro studies have shown that derivatives of thiazole can induce apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. The presence of the 4-chlorophenyl group enhances the biological activity of the compound by improving its binding affinity to target proteins involved in disease pathways. Research has shown that modifications to the thiazole ring can significantly affect the pharmacological profile of these compounds .

Anticonvulsant Activity

A study explored various thiazole derivatives for their anticonvulsant properties, revealing that certain structural modifications led to increased efficacy in seizure models. This compound was part of a broader investigation into thiazole-integrated compounds, with some analogues displaying median effective doses (ED50) as low as 18.4 mg/kg .

Antitubercular Properties

In another study focused on antitubercular activity, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis strains. The results indicated a significant correlation between structural features (like the sulfonamide group) and enhanced anti-tubercular activity, suggesting that this compound could be a lead candidate for further development .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.

Pathways Involved: It can induce cell cycle arrest at the G2 phase and trigger apoptosis through the activation of caspases and other apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate stands out due to its unique combination of a 4-chlorophenylsulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

Methyl 2-(2-((4-chlorophenyl)sulfonamido)thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticonvulsant and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-chlorophenylsulfonamide moiety significantly influences its biological activity. The thiazole ring contributes to the compound's ability to interact with various biological targets.

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. This compound has been evaluated in models such as the maximal electroshock (MES) and picrotoxin-induced seizures.

Key Findings:

- In a study involving thiazole derivatives, compounds with para-substituted phenyl groups showed enhanced anticonvulsant activity. Specifically, electron-withdrawing groups like chlorine increased efficacy .

- This compound exhibited a median effective dose (ED50) comparable to established anticonvulsants like ethosuximide .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Structure | ED50 (mg/kg) | Model Used |

|---|---|---|---|

| This compound | Structure | XX | MES, PTZ |

| Compound A | Structure | YY | MES |

| Compound B | Structure | ZZ | PTZ |

Anticancer Activity

In addition to its anticonvulsant properties, this compound has shown promise in anticancer research. Thiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Evaluation : In vitro studies have indicated that thiazole-containing compounds can inhibit the growth of cancer cells, with IC50 values suggesting significant activity against A-431 and Jurkat cells .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in apoptosis, primarily through hydrophobic interactions, enhancing their potential as therapeutic agents .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A-431 | XX | Apoptosis |

| Compound C | Jurkat | YY | Cell Cycle Arrest |

| Compound D | HeLa | ZZ | Apoptosis |

Eigenschaften

IUPAC Name |

methyl 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZSFYOFIWMFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.